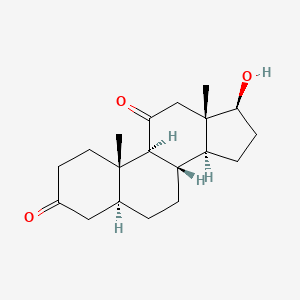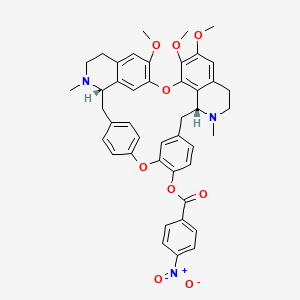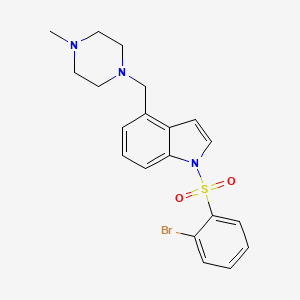
5HT6-ligand-1
Übersicht
Beschreibung
5HT6-ligand-1 is an orally active ligand of the 5-HT6 receptor . The 5-HT6 receptor is a subtype of 5HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5HT) . It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission .
Molecular Structure Analysis
The molecular weight of 5HT6-ligand-1 is 448.38 and its formula is C20H22BrN3O2S . Detailed structural analysis often involves techniques like homology modeling and membrane-embedded molecular dynamics simulations . These techniques can help identify key structural features affecting ligand binding .
Wissenschaftliche Forschungsanwendungen
1. Potential in Neurological and Cognitive Disorders
Research suggests that 5HT6 receptor antagonists, like 5HT6-ligand-1, have significant potential in treating a range of neurological and cognitive disorders. They have been identified as effective regulators in contexts such as memory formation and age-related cognitive impairments. Additionally, they show promise in addressing memory deficits associated with conditions like schizophrenia, Parkinson's disease, and Alzheimer's disease (Ivachtchenko & Ivanenkov, 2012).
2. Imaging and Pharmacologic Selectivity
5HT6-ligand-1 has been used in imaging studies to measure receptor occupancies and to understand its therapeutic action in diseases like Alzheimer's. For instance, a study on a novel 5HT6 antagonist showed increasing procognitive effects in Alzheimer's patients, and using a 5HT6 PET ligand helped in quantifying this effect and determining pharmacologic selectivity (Parker et al., 2015).
3. Advantages in Combination Therapies
There's evidence that combining a 5HT6 antagonist with other compounds, like NMDA antagonists, could have beneficial effects in treating conditions like depression, potentially also improving cognitive functions. This combination therapy approach holds promise for treatment in dementia associated with depression (Abraham, Nirogi, & Shinde, 2014).
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)sulfonyl-4-[(4-methylpiperazin-1-yl)methyl]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2S/c1-22-11-13-23(14-12-22)15-16-5-4-7-19-17(16)9-10-24(19)27(25,26)20-8-3-2-6-18(20)21/h2-10H,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKMPGSBLMAGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C3C=CN(C3=CC=C2)S(=O)(=O)C4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5HT6-ligand-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



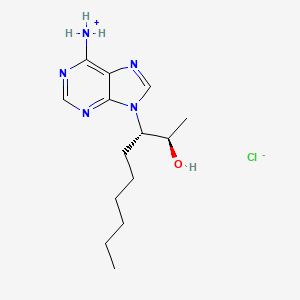
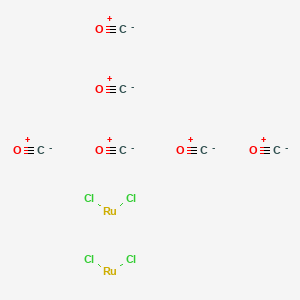
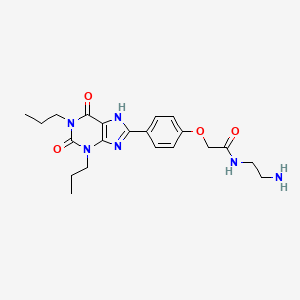
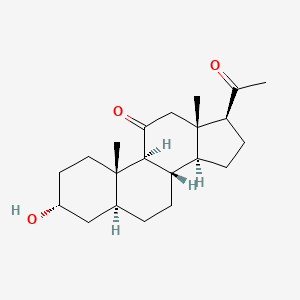
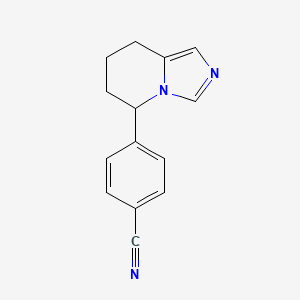
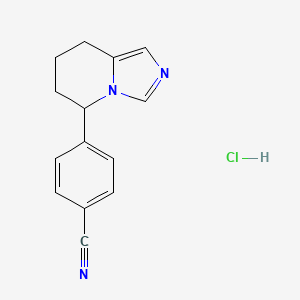
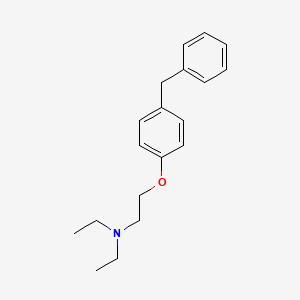
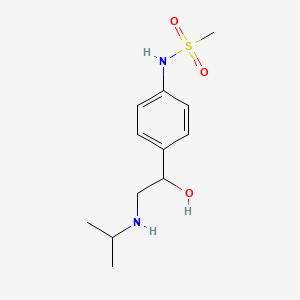
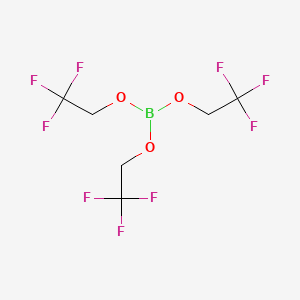
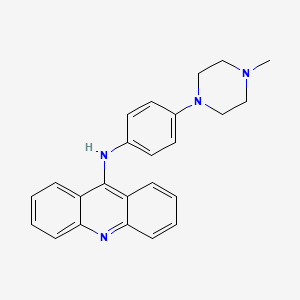
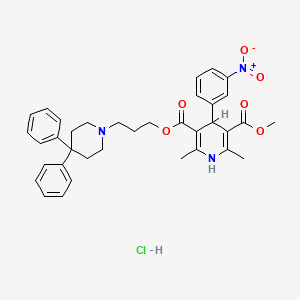
![1,3-Dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene](/img/structure/B1662674.png)
